molecular formula C12H18ClNO2 B8185158 (2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride

(2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride

Cat. No.: B8185158
M. Wt: 243.73 g/mol
InChI Key: SVGHXNDPXLTJFF-QLSWKGBWSA-N
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Description

(2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride typically involves regio- and stereoselective methods. One efficient method includes the hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride in methanol at -40°C.

    Substitution: Methanesulfonyl chloride, cesium acetate, crown ether-18-6.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 3-bromohydrins and oxazolidinone derivatives .

Scientific Research Applications

(2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of enantiopure compounds and in various research applications .

Properties

IUPAC Name

ethyl (2R,3S)-2-amino-3-phenylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGHXNDPXLTJFF-QLSWKGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@@H](C)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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